molecular formula C12H15N3O B5045107 1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one CAS No. 349428-83-7

1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one

Cat. No.: B5045107
CAS No.: 349428-83-7
M. Wt: 217.27 g/mol
InChI Key: YLCKSTYHCNWOFR-UHFFFAOYSA-N
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Description

1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazole derivatives are known for their versatility in organic synthesis and their applications in various fields such as pharmaceuticals, agrochemicals, and materials science. This compound, in particular, is of interest due to its unique chemical structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one can be achieved through several methods. One common approach involves the coupling of Grignard reagents with N-substituted α-(1H-benzotriazol-1-yl) nitrones in the presence of catalytic amounts of zinc bromide . This method provides a straightforward route to the desired compound with good yields.

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using similar coupling reactions. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, the purification of the final product is achieved through crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: The benzotriazole moiety can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one involves its interaction with specific molecular targets and pathways. The benzotriazole moiety is known to interact with metal ions, which can influence various biochemical processes. Additionally, the compound’s reactivity allows it to form covalent bonds with target molecules, leading to its biological and chemical effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(1H-benzotriazol-1-yl)-2-methylpentan-1-one is unique due to its specific structure, which imparts distinct reactivity and properties

Properties

IUPAC Name

1-(benzotriazol-1-yl)-2-methylpentan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-3-6-9(2)12(16)15-11-8-5-4-7-10(11)13-14-15/h4-5,7-9H,3,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLCKSTYHCNWOFR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=O)N1C2=CC=CC=C2N=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501254669
Record name 1-(1H-Benzotriazol-1-yl)-2-methyl-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

349428-83-7
Record name 1-(1H-Benzotriazol-1-yl)-2-methyl-1-pentanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=349428-83-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-(1H-Benzotriazol-1-yl)-2-methyl-1-pentanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501254669
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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